molecular formula C24H27N3O6 B11464355 2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11464355
M. Wt: 453.5 g/mol
InChI Key: YVQJYQOCUOVWNS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Pyrimidine Ring Formation: The benzimidazole core is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring, resulting in the pyrimido[1,2-a]benzimidazole structure.

    Introduction of the Methoxyethyl and Trimethoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl and trimethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

The compound’s potential therapeutic applications are of significant interest. It is explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • 2-Methoxyethyl 2-methyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • 2-Methoxyethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Uniqueness

The uniqueness of 2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3,4-trimethoxyphenyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O6/c1-14-19(23(28)33-13-12-29-2)20(15-10-11-18(30-3)22(32-5)21(15)31-4)27-17-9-7-6-8-16(17)26-24(27)25-14/h6-11,20H,12-13H2,1-5H3,(H,25,26)

InChI Key

YVQJYQOCUOVWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)OCCOC

Origin of Product

United States

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